

The Discontinuation of Sibrafiban: A Technical Analysis of Clinical Trial Termination

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Compound of Interest		
Compound Name:	Sibrafiban	
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Basel, Switzerland – August 6, 1999 – Hoffmann-La Roche today announced the discontinuation of the clinical development program for **sibrafiban**, an oral glycoprotein (GP) IIb/IIIa receptor antagonist. The decision was based on the preliminary results of the Phase III SYMPHONY and SECOND SYMPHONY clinical trials, which indicated that **sibrafiban** was not superior to aspirin in preventing recurrent ischemic events in patients with acute coronary syndrome (ACS). Furthermore, the trials raised safety concerns, including an increased risk of bleeding and a concerning trend towards higher mortality in certain patient groups receiving **sibrafiban**. This guide provides a detailed technical analysis of the factors leading to the termination of the **sibrafiban** clinical trials, aimed at researchers, scientists, and drug development professionals.

Executive Summary: Lack of Efficacy and Increased Risk Profile

The development of oral GP IIb/IIIa inhibitors was a promising frontier in antithrombotic therapy, aiming to extend the proven benefits of their intravenous counterparts to long-term secondary prevention of cardiovascular events. **Sibrafiban**, a double prodrug of the active antagonist Ro-44-3888, was a key candidate in this class. However, the large-scale Phase III clinical trials, SYMPHONY and SECOND SYMPHONY, failed to demonstrate a clinical benefit of **sibrafiban** over the established standard of care, aspirin. The primary efficacy endpoint—a composite of all-cause mortality, myocardial infarction (MI), or severe recurrent ischemia—was not



significantly different between patients treated with **sibrafiban** and those treated with aspirin.[1] [2][3]

Compounding the lack of superior efficacy were significant safety concerns. Patients receiving **sibrafiban**, particularly in combination with aspirin or at higher doses, experienced a statistically significant increase in bleeding events compared to the aspirin-only arm.[1][3] Most alarmingly, a consistent and statistically significant increase in mortality was observed with oral GP IIb/IIIa therapy across multiple trials, including a notable increase in the high-dose **sibrafiban** group of the SECOND SYMPHONY trial.[3][4][5][6] This unexpected and paradoxical finding ultimately led to the termination of the **sibrafiban** development program.[7]

Quantitative Data from Phase III Clinical Trials

The following tables summarize the key quantitative outcomes from the SYMPHONY and SECOND SYMPHONY trials, which were pivotal in the decision to halt the development of sibrafiban.

Table 1: Primary Efficacy Endpoint in the SYMPHONY and SECOND SYMPHONY Trials (90-Day Follow-up)

Trial	Treatment Arm	N	Primary Endpoint Event Rate (%)	Odds Ratio (95% CI) vs. Aspirin
SECOND SYMPHONY	Aspirin	2211	9.3	-
Low-Dose Sibrafiban + Aspirin (LDS+A)	2219	9.2	0.98 (0.80 - 1.20)	
High-Dose Sibrafiban (HDS)	2207	10.5	1.14 (0.94 - 1.39)	_

Data sourced from the SECOND SYMPHONY trial results as the first SYMPHONY trial's data is encompassed within its findings and conclusions.[1][3][8]



Table 2: Mortality and Myocardial Infarction Rates in the SECOND SYMPHONY Trial (90-Day Follow-up)

Odds Ratio Outcome Treatment Arm Event Rate (%) (95% CI) vs. P-value **Aspirin** All-Cause Aspirin 1.7 Mortality Low-Dose Sibrafiban + 2.3 1.35 (0.91 - 2.00) NS Aspirin (LDS+A) **High-Dose** 3.1 1.83 (1.17 - 2.88) 0.008 Sibrafiban (HDS) Myocardial Aspirin 5.8 Infarction Low-Dose Sibrafiban + 6.2 1.07 (0.86 - 1.33) NS Aspirin (LDS+A) High-Dose 7.6 1.32 (1.03 - 1.69) 0.03 Sibrafiban (HDS) Aspirin 7.2 Death or MI Low-Dose Sibrafiban + 8.1 1.13 (0.93 - 1.38) NS Aspirin (LDS+A) **High-Dose** 10.1 1.43 (1.14 - 1.80) 0.002 Sibrafiban (HDS)

NS = Not Significant[1][3][8]

Table 3: Bleeding Events in the SECOND SYMPHONY Trial (90-Day Follow-up)



Bleeding Event	Treatment Arm	Event Rate (%)	P-value vs. Aspirin
Major Bleeding	Aspirin	4.0	-
Low-Dose Sibrafiban + Aspirin (LDS+A)	5.7	<0.01	
High-Dose Sibrafiban (HDS)	4.6	NS	
Minor Bleeding	Aspirin	10.1	-
Low-Dose Sibrafiban + Aspirin (LDS+A)	20.9	<0.001	
High-Dose Sibrafiban (HDS)	16.5	<0.001	
Any Bleeding	Aspirin	13.5	-
Low-Dose Sibrafiban + Aspirin (LDS+A)	25.5	<0.001	
High-Dose Sibrafiban (HDS)	20.3	<0.001	-

NS = Not Significant[1][3]

Experimental Protocols of Key Clinical Trials The SYMPHONY Trial

- Objective: To evaluate the efficacy and safety of two dose regimens of sibrafiban compared with aspirin for the secondary prevention of ischemic events in patients after an acute coronary syndrome.[9]
- Design: A randomized, double-blind, aspirin-controlled trial.
- Patient Population: Approximately 9,000 patients who had experienced an ACS within the previous 7 days and had been clinically stable for at least 12 hours.[9]



- Treatment Arms:
 - Aspirin (80 mg every 12 hours)
 - Low-dose sibrafiban (dosed according to body weight and renal function)
 - High-dose sibrafiban (dosed according to body weight and renal function)[9]
- Duration: 90 days of treatment.[9]
- Primary Efficacy Endpoint: A composite of all-cause mortality, myocardial infarction or reinfarction, and severe recurrent ischemia.
- Primary Safety Endpoints: Incidence of major or minor bleeding.

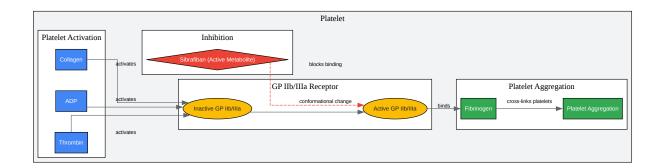
The SECOND SYMPHONY Trial

- Objective: To assess the long-term efficacy and safety of low-dose sibrafiban in combination
 with aspirin, and high-dose sibrafiban alone, compared with aspirin alone for secondary
 prevention after ACS.[1]
- Design: A randomized, double-blind, multi-center trial.[10]
- Patient Population: Planned enrollment of 8,400 patients with a recent ACS. The trial was prematurely terminated after enrolling 6,671 patients.[1][10]
- Treatment Arms:
 - Aspirin (160 mg daily)
 - Low-dose sibrafiban + Aspirin (160 mg daily)
 - High-dose sibrafiban[10]
- Duration: Originally planned for 12-18 months, but terminated early with a median follow-up of 90 days.[1][10]
- Primary Efficacy Endpoint: A composite of death, MI, or severe recurrent ischemia.[1]



• Primary Safety Endpoints: Major and minor bleeding.

Visualizing the Mechanisms and Workflows Signaling Pathway of Glycoprotein IIb/IIIa Receptor Activation and Inhibition

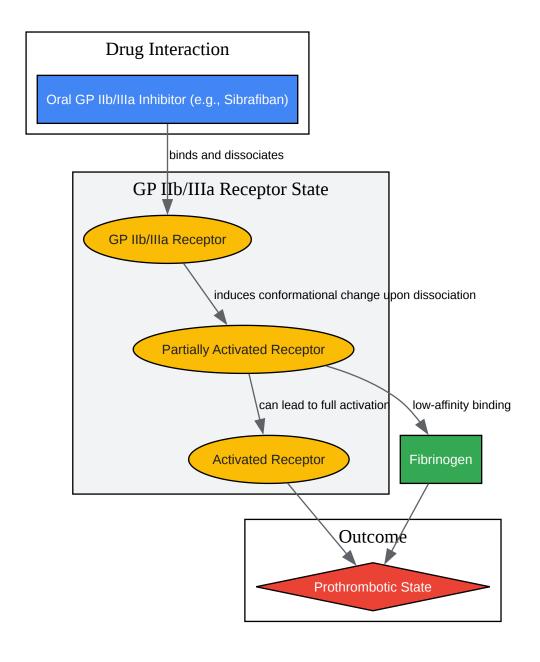


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Caption: GP IIb/IIIa signaling pathway and the inhibitory action of Sibrafiban.

Proposed Mechanism of Prothrombotic Effect of Oral GP IIb/IIIa Inhibitors



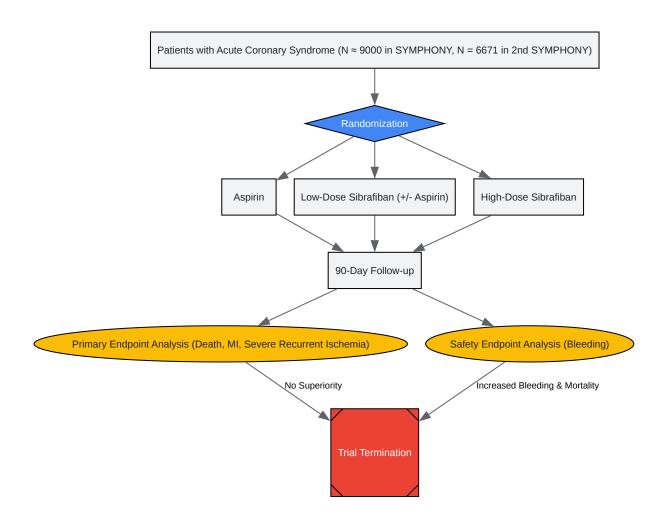


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Caption: Hypothesized prothrombotic mechanism of oral GP IIb/IIIa inhibitors.

SYMPHONY and SECOND SYMPHONY Clinical Trial Workflow





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Caption: Simplified workflow of the SYMPHONY and SECOND SYMPHONY clinical trials.

Conclusion: Lessons Learned from the Sibrafiban Trials

The termination of the **sibrafiban** clinical trials marked a significant turning point in the development of oral antithrombotic therapies. The failure to demonstrate superiority over aspirin, coupled with a concerning safety profile, highlighted the challenges of translating the



success of intravenous GP IIb/IIIa inhibitors to an oral, long-term setting. The paradoxical increase in mortality raised fundamental questions about the potential for prothrombotic effects with this class of drugs, possibly due to incomplete receptor blockade or the induction of a partially activated receptor state upon drug dissociation.[11] These findings underscored the complex interplay between platelet inhibition, bleeding risk, and overall clinical outcomes, providing invaluable lessons for future drug development in cardiovascular medicine. The experience with **sibrafiban** serves as a critical case study in the importance of rigorous, large-scale clinical trials in defining the true risk-benefit profile of novel therapeutic agents.

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